molecular formula C21H22ClN3O5 B2835979 N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide CAS No. 954037-34-4

N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2835979
CAS No.: 954037-34-4
M. Wt: 431.87
InChI Key: BCJDAWKTAKXSPI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered as a high-purity building block for scientists. This molecule features a distinctive structure combining a 5-chloro-2-methoxyphenyl group with a 2-phenylmorpholine moiety, linked by an ethanediamide (oxalamide) spacer. The 2-phenylmorpholine component is a key structural feature found in compounds with documented biological activity, such as certain stimulants . The inclusion of the ethanediamide linker is a strategic feature often used in drug design to confer specific hydrogen-bonding interactions and conformational rigidity, which can be critical for optimizing binding affinity and selectivity toward biological targets. This molecular architecture makes the compound a valuable intermediate for the synthesis and exploration of novel therapeutics. Researchers may utilize this compound as a core scaffold in developing potential enzyme inhibitors, probing structure-activity relationships (SAR), or as a precursor in the design of compound libraries for high-throughput screening. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-29-17-8-7-15(22)11-16(17)24-21(28)20(27)23-12-19(26)25-9-10-30-18(13-25)14-5-3-2-4-6-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJDAWKTAKXSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 5-chloro-2-methoxyaniline: This intermediate can be synthesized through the chlorination of 2-methoxyaniline using a chlorinating agent such as thionyl chloride.

    Formation of the oxalamide moiety: The oxalamide group can be introduced by reacting the 5-chloro-2-methoxyaniline with oxalyl chloride in the presence of a base like triethylamine.

    Introduction of the phenylmorpholino ethyl group: This step involves the reaction of the oxalamide intermediate with 2-phenylmorpholine under appropriate conditions, such as heating in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is used to study molecular interactions and biological pathways. It can serve as a probe or ligand in various assays.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs based on structural features, synthetic routes, and biological activities:

Compound Key Structural Features Reported Activities Synthetic Methods
N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide (Target) Ethanediamide bridge, 5-chloro-2-methoxyphenyl, 2-phenylmorpholin-4-yl Not explicitly stated (inferred: potential CNS or enzyme modulation due to morpholine) Likely involves coupling of chloroacetamide intermediates with morpholine derivatives under basic conditions (e.g., K₂CO₃/acetone)
2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide Thiazolidinone core, dual chloro-substituted aromatic groups Antimicrobial (structural analogy to sulfonamide-thiazole hybrids ) Stepwise acylation and cyclization, possibly using chloroacetylated intermediates
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro and phenyl substituents Polymer synthesis (monomer for polyimides) High-purity synthesis via condensation reactions
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinedione moiety, methoxyphenoxy group Hypoglycemic (PPAR-γ agonism) K₂CO₃/DMF-mediated coupling of thiazolidinedione with chloroacetylated intermediates
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Sulfonamide linker, thiazole/oxazole heterocycles Antimicrobial Ultrasonication-assisted coupling of heteroaryl amines with chlorides in presence of DMAP

Key Observations:

Structural Diversity and Bioactivity: The target compound’s morpholine ring distinguishes it from sulfonamide-linked antimicrobial agents (e.g., ) and thiazolidinedione-based hypoglycemic analogs (e.g., ). The 5-chloro-2-methoxyphenyl group is shared with hypoglycemic compounds (e.g., ), where methoxy and chloro substituents enhance metabolic stability and receptor binding.

However, the morpholine and phenyl groups could counterbalance this effect.

Q & A

Q. What are the key synthetic routes for N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves three main steps:
  • Step 1 : Preparation of 5-chloro-2-methoxyaniline via chlorination of 2-methoxyaniline using thionyl chloride .
  • Step 2 : Formation of the oxalamide intermediate by reacting the aniline derivative with oxalyl chloride in the presence of triethylamine .
  • Step 3 : Coupling with 2-phenylmorpholine under reflux in dichloromethane .
    Optimization strategies include:
  • Using continuous flow reactors for industrial-scale synthesis to enhance efficiency .
  • Monitoring reaction progress via TLC (e.g., used TLC to confirm intermediate formation) .
  • Adjusting solvent polarity (e.g., dichloromethane for Step 3) and temperature (reflux conditions) to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., used δ 3.8 ppm for -OCH₃ and δ 7.5 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., reported IR peaks at 1667 cm⁻¹ for C=O stretches) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (e.g., emphasized HPLC for monitoring synthetic intermediates) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., reported m/z 430.2 for a related acetamide) .

Q. What preliminary biological screening approaches are suitable for assessing bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Use cancer cell lines (e.g., lung cancer A549 cells) with MTT or resazurin-based viability assays. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial susceptibility testing : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Target-specific assays : Screen for enzyme inhibition (e.g., kinase or protease activity) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of chloro and morpholino substituents in bioactivity?

  • Methodological Answer :
  • Systematic structural modifications :
DerivativeModificationKey Finding (Hypothetical)
AReplace Cl with FReduced cytotoxicity (electron-withdrawing effect)
BReplace phenylmorpholino with piperidinoAltered binding to kinase targets
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for non-cancerous cells) to compare selectivity .
  • Computational docking : Predict binding modes of derivatives to targets like PI3K or EGFR using AutoDock Vina .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability and metabolism in rodent models. For example, use LC-MS/MS to detect plasma concentrations .
  • Addressing solubility issues : Formulate the compound with cyclodextrins or PEGylation to enhance aqueous solubility .
  • Toxicity mitigation : Introduce prodrug moieties (e.g., ester groups) to reduce off-target effects .

Q. Which computational approaches predict binding affinities of derivatives to molecular targets?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or MOE to simulate interactions with ATP-binding pockets (e.g., ’s proposed enzyme targets) .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

Q. How can structural modifications improve selectivity for cancer cells over normal cells?

  • Methodological Answer :
  • Prodrug design : Incorporate hypoxia-sensitive nitroaromatic groups activated in tumor microenvironments .
  • Targeted delivery : Conjugate the compound to folate or antibody-drug conjugates (ADCs) for receptor-mediated uptake .
  • Heterocyclic substitutions : Replace the phenyl group with indole or quinoline to enhance tumor specificity (e.g., ’s herbicide analogs) .

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